molecular formula C14H11F3O B7779561 3-Methoxy-3'-trifluoromethylbiphenyl

3-Methoxy-3'-trifluoromethylbiphenyl

Cat. No.: B7779561
M. Wt: 252.23 g/mol
InChI Key: GEFKKPVLPNVXQE-UHFFFAOYSA-N
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Description

3-Methoxy-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O It is a biphenyl derivative where one phenyl ring is substituted with a methoxy group (-OCH3) and the other with a trifluoromethyl group (-CF3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-3’-trifluoromethylbiphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, room temperature

    Reduction: LiAlH4 in dry ether, reflux

    Substitution: HNO3 in sulfuric acid (H2SO4), 0-5°C

Major Products

    Oxidation: 3-Formyl-3’-trifluoromethylbiphenyl

    Reduction: 3-Methoxy-3’-methylbiphenyl

    Substitution: 3-Methoxy-3’-trifluoromethyl-4-nitrobiphenyl

Scientific Research Applications

3-Methoxy-3’-trifluoromethylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4’-trifluoromethylbiphenyl
  • 3-Methoxy-2’-trifluoromethylbiphenyl
  • 3-Methoxy-3’-difluoromethylbiphenyl

Uniqueness

3-Methoxy-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the biphenyl scaffold. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity.

Properties

IUPAC Name

1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-18-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFKKPVLPNVXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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